molecular formula C18H20N2O4S B2689938 N-(4-((2-phenylmorpholino)sulfonyl)phenyl)acetamide CAS No. 946234-30-6

N-(4-((2-phenylmorpholino)sulfonyl)phenyl)acetamide

Cat. No.: B2689938
CAS No.: 946234-30-6
M. Wt: 360.43
InChI Key: QVVCRFQYYABGKW-UHFFFAOYSA-N
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Description

“N-(4-((2-phenylmorpholino)sulfonyl)phenyl)acetamide” is a chemical compound with the molecular formula C12H16N2O4S . It is also known as N-(4-(Morpholinosulfonyl)phenyl)acetamide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study described the design and synthesis of N4-substituted sulfonamides, which are acetamide derivatives . The target compounds were obtained in moderate to good yields (51–84%) by refluxing .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular formula C12H16N2O4S . The average mass of the molecule is 284.331 Da and the monoisotopic mass is 284.083069 Da .

Scientific Research Applications

Antimicrobial Applications

A study by Darwish et al. (2014) aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety to serve as antimicrobial agents. The synthesis process involved versatile, readily accessible intermediates and explored the reactivity of these compounds towards various reagents to produce derivatives with promising in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Agricultural and Plant Protection

Mefluidide, a derivative related to N-(4-((2-phenylmorpholino)sulfonyl)phenyl)acetamide, has been shown to protect chilling-sensitive plants such as cucumber and corn from chilling injury. This compound's efficacy depends on the species and concentration used, suggesting its potential as a tool for studying temperature stress mechanisms in plants (Tseng & Li, 1984).

Immune Response Modulation

Research on N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763) revealed its ability to modify the reactivity of certain lymphoid cell populations affected by tumor growth. It was found to augment the response of lymphocytes from tumor-primed animals, enhancing macrophage inhibitory effects on tumor cells and potentially restoring the alloreactivity of lymphocytes in immunodepressed mice. These findings highlight the compound's potential in augmenting the immune response to tumors (Wang, Ruszala-Mallon, Wallace, Citarella, Lin, & Durr, 2004).

Electronic and Biological Interactions

A comprehensive study analyzed the interactions between N-[4-(Ethylsulfamoyl)phenyl]acetamide and polar liquids, employing DFT tools and molecular docking analysis. The research focused on understanding the structural parameters, electron behavior, and wave function, alongside biological properties of the compound. This work is pivotal in exploring its potential drug mechanisms and activities against various biological targets (Bharathy, Prasana, Muthu, Irfan, Basha Asif, Saral, Aayisha, & Devi, 2021).

Properties

IUPAC Name

N-[4-(2-phenylmorpholin-4-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-14(21)19-16-7-9-17(10-8-16)25(22,23)20-11-12-24-18(13-20)15-5-3-2-4-6-15/h2-10,18H,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVCRFQYYABGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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